Mj33 lithium salt
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MJ33 lithium salt involves the reaction of 1-hexadecyl-3-(trifluoroethyl)-sn-glycero-2-phosphomethanol with lithium ions. The compound is typically prepared by dissolving it in water at a concentration of 10 mg/mL with warming to 60°C . The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The compound is stored at temperatures between 2 to 8°C under nitrogen, in a desiccator, and protected from light to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
MJ33 lithium salt primarily undergoes inhibition reactions with phospholipase A2 enzymes. It acts as a competitive, active site-directed inhibitor, selectively complexing with Type 1B PLA2A (bee venom, pancreatic, and acidic lung PLA2) .
Common Reagents and Conditions
The inhibition reaction involves the binding of the sn-2-phosphate of MJ33 to the active site of the A subunit of PLA2A, while the alkyl chain extends into the active site slot of the B subunit across the subunit interface . This reaction is facilitated by the presence of sulfate or phosphate anions.
Major Products Formed
The major product formed from the inhibition reaction is a complex between MJ33 and the PLA2 enzyme, resulting in the inhibition of the enzyme’s activity .
Scientific Research Applications
MJ33 lithium salt has a wide range of scientific research applications:
Mechanism of Action
MJ33 lithium salt exerts its effects by binding to the active site of Type I phospholipase A2 enzymes. The sn-2-phosphate of MJ33 binds to the active site of the A subunit of PLA2A, while the alkyl chain extends into the active site slot of the B subunit across the subunit interface . This binding inhibits the enzyme’s activity, preventing the hydrolysis of glycerophospholipids . Additionally, MJ33 acts as a non-toxic and potent inhibitor of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase type 2 (NOX2), preventing lung injuries associated with lung inflammation .
Comparison with Similar Compounds
Similar Compounds
1-O-Palmityl-sn-glycero-3-phosphocholine: Another phospholipase inhibitor with a similar structure.
β-Acetyl-γ-O-hexadecyl-L-α-phosphatidylcholine hydrate: A compound with similar inhibitory properties.
JK-2: A phospholipase inhibitor with a different mechanism of action.
Uniqueness
MJ33 lithium salt is unique due to its specific inhibition of Type I phospholipase A2 enzymes, particularly pancreatic and bee venom PLA2 . Its ability to selectively complex with these enzymes and its non-toxic nature make it a valuable tool in scientific research and pharmaceutical development .
Properties
IUPAC Name |
lithium;[1-hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44F3O6P.Li/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-29-18-21(31-32(26,27)28-2)19-30-20-22(23,24)25;/h21H,3-20H2,1-2H3,(H,26,27);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLMLQJISATCEL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCCCCCCCCCCOCC(COCC(F)(F)F)OP(=O)([O-])OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43F3LiO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274419 | |
Record name | mj33 lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199106-13-3 | |
Record name | mj33 lithium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30274419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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